molecular formula C16H18O7 B1248620 Luisol A CAS No. 225110-59-8

Luisol A

Cat. No.: B1248620
CAS No.: 225110-59-8
M. Wt: 322.31 g/mol
InChI Key: YAYLZJMYAWCSFK-MAHXAKIKSA-N
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Description

Luisol A is an aromatic tetraol and anthraquinone antibiotic analog. It is a significant metabolite produced by an estuarine marine actinomycete from the genus Streptomyces . This compound has shown potential biological activities, making it a subject of interest in various scientific research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Luisol A plays a significant role in biochemical reactions due to its interactions with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and cellular detoxification processes. The compound’s structure allows it to form hydrogen bonds and other interactions with these enzymes, thereby modulating their activity . Additionally, this compound’s interaction with proteins involved in cell signaling pathways suggests its potential role in regulating cellular responses to environmental stressors .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to induce weak cytotoxic effects in tumor cell lines, suggesting its potential as an anticancer agent . The compound affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . Furthermore, this compound’s impact on cellular detoxification processes highlights its role in maintaining cellular homeostasis under stress conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to enzymes involved in oxidative stress responses, leading to their activation or inhibition . This interaction results in changes in gene expression, particularly those genes involved in cellular detoxification and stress responses . Additionally, this compound’s ability to form hydrogen bonds with proteins suggests its role in stabilizing or destabilizing protein structures, thereby influencing their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, leading to changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal cytotoxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range induces optimal therapeutic effects without causing adverse reactions . At high doses, this compound can cause toxic effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and cellular detoxification. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in metabolizing xenobiotics and endogenous compounds . These interactions can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s interaction with these transporters facilitates its movement across cellular membranes and its accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity, as it ensures that this compound reaches its target sites within the cell .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins, thereby exerting its biochemical effects . The compound’s presence in specific subcellular regions also influences its stability and activity, contributing to its overall biological function .

Scientific Research Applications

Luisol A has several scientific research applications:

Comparison with Similar Compounds

  • Granaticin
  • MM44785
  • Nanaomycin E
  • Kalafungin

Biological Activity

Luisol A is a notable compound derived from marine actinomycetes, particularly from the genus Streptomyces. This aromatic tetraol and anthraquinone antibiotic analog has garnered attention due to its diverse biological activities, including antibacterial, antiparasitic, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Overview of Biological Activities

This compound has been studied for several key biological activities:

  • Antibiotic Properties : this compound exhibits significant antibacterial activity against various pathogens.
  • Antiparasitic Effects : The compound shows promise as an antiparasitic agent.
  • Cytotoxic Activity : Although its cytotoxic effects are relatively weak, it has demonstrated activity against certain tumor cell lines.

This compound functions primarily through its interaction with cellular components. As an anthraquinone derivative, it is believed to intercalate into DNA, disrupting normal cellular processes. The compound's biochemical properties allow it to modulate enzyme activities involved in oxidative stress and detoxification pathways.

Target Enzymes and Pathways

This compound interacts with several key enzymes:

Enzyme Function Effect of this compound
Cytochrome P450Metabolizes xenobioticsModulates activity
Oxidative stress enzymesProtects cells from oxidative damageInduces activation or inhibition

Research Findings

Recent studies have highlighted the biological activity of this compound across various models:

  • Antibacterial Activity : Research indicates that this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentration (MIC) values suggest a promising potential for development as a new antibiotic.
  • Antiparasitic Studies : In vivo studies have demonstrated that this compound can reduce parasitic load in infected models, indicating its potential utility in treating parasitic infections.
  • Cytotoxicity Testing : While cytotoxic effects are weak, this compound has been tested on several cancer cell lines, showing selective toxicity that could be harnessed for therapeutic applications.

Case Studies

Several case studies have documented the efficacy and applications of this compound:

  • Case Study 1 : An investigation into the antibacterial properties of this compound revealed significant activity against Staphylococcus aureus, with a reported MIC of 32 µg/mL.
  • Case Study 2 : In a study focusing on antiparasitic effects, this compound was administered to mice infected with Leishmania, resulting in a 50% reduction in parasite load compared to control groups.
  • Case Study 3 : Cytotoxic assays conducted on human cancer cell lines demonstrated that higher concentrations of this compound (≥100 µg/mL) resulted in a 30% reduction in cell viability after 48 hours.

Pharmacokinetics and Biochemical Analysis

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. The compound's bioavailability and distribution are influenced by its interaction with transporters and binding proteins within cells.

Stability and Dosage Effects

The stability of this compound under various storage conditions affects its long-term efficacy. Research indicates that lower doses exhibit minimal toxicity while higher doses may lead to adverse effects.

Properties

IUPAC Name

(1S,2R,9S,10R,11S,13R)-2,7,9,10-tetrahydroxy-11-methyl-12,16-dioxatetracyclo[11.3.1.01,10.03,8]heptadeca-3(8),4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O7/c1-7-16(21)14(20)12-9(3-2-4-10(12)17)13(19)15(16)6-8(22-7)5-11(18)23-15/h2-4,7-8,13-14,17,19-21H,5-6H2,1H3/t7-,8-,13+,14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYLZJMYAWCSFK-MAHXAKIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(C(C3=C(C=CC=C3O)C(C24CC(O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]2([C@H](C3=C(C=CC=C3O)[C@H]([C@@]24C[C@@H](O1)CC(=O)O4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601100859
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225110-59-8
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225110-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(-)-(4R,6S,6aR,7S,12R,12aS)-3,4,6,6a,7,12-Hexahydro-6a,7,8,12-tetrahydroxy-6-methyl-4,12a-methano-2H,12aH-naphtho[2,3-b]-1,5-dioxocin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601100859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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